molecular formula C10H12Cl3NO B13009355 2-(3,5-Dichlorophenyl)morpholine HCl CAS No. 1598383-21-1

2-(3,5-Dichlorophenyl)morpholine HCl

Cat. No.: B13009355
CAS No.: 1598383-21-1
M. Wt: 268.6 g/mol
InChI Key: ILKQTBSABKEYEM-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-morpholinehydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-morpholinehydrochloride typically involves the reaction of 3,5-dichloroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-morpholinehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-morpholinehydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-morpholinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol
  • 2-(4-Amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol
  • N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine

Uniqueness

2-(3,5-Dichlorophenyl)-morpholinehydrochloride is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1598383-21-1

Molecular Formula

C10H12Cl3NO

Molecular Weight

268.6 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)morpholine;hydrochloride

InChI

InChI=1S/C10H11Cl2NO.ClH/c11-8-3-7(4-9(12)5-8)10-6-13-1-2-14-10;/h3-5,10,13H,1-2,6H2;1H

InChI Key

ILKQTBSABKEYEM-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC(=CC(=C2)Cl)Cl.Cl

Origin of Product

United States

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